2,6-Dichloro-3-fluorobenzenesulfonyl chloride
Overview
Description
2,6-Dichloro-3-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a white or yellowish crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform. This compound is widely used in scientific experiments, particularly in organic synthesis and drug development.
Preparation Methods
2,6-Dichloro-3-fluorobenzenesulfonyl chloride can be synthesized by the reaction of 2,6-dichloro-3-fluorobenzenesulfonic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with further thionyl chloride to give the final product. The product can be purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2,6-Dichloro-3-fluorobenzenesulfonyl chloride is a strong electrophile due to the electron-withdrawing nature of the sulfonyl and fluorine substituents. It undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and thiols to form arylsulfonamides and arylsulfonyl thiols, respectively.
Electrophilic Aromatic Substitution: Can participate in reactions such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include amines, thiols, and various electrophiles. Major products formed from these reactions are arylsulfonamides, arylsulfonyl thiols, and substituted aromatic compounds.
Scientific Research Applications
2,6-Dichloro-3-fluorobenzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the preparation of arylsulfonamides, which have a wide range of biological activities such as antibacterial, anti-inflammatory, and anticancer properties.
Biology: Employed in the synthesis of biologically active molecules for research purposes.
Medicine: Utilized in the development of new anticancer drugs.
Industry: Involved in the preparation of dye-sensitized solar cells and agrochemicals.
Mechanism of Action
The mechanism by which 2,6-Dichloro-3-fluorobenzenesulfonyl chloride exerts its effects is primarily through its strong electrophilic nature. The sulfonyl and fluorine substituents make it highly reactive towards nucleophiles, allowing it to form stable products with various nucleophilic reagents. This reactivity is crucial for its role in organic synthesis and drug development.
Comparison with Similar Compounds
2,6-Dichloro-3-fluorobenzenesulfonyl chloride can be compared with other similar compounds such as:
2-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the chlorine substituents, making it less electrophilic.
4-Fluorobenzenesulfonyl chloride: Another fluorinated arylsulfonyl chloride with different substitution patterns, affecting its reactivity and applications.
2,6-Difluorobenzenesulfonyl chloride: Contains two fluorine atoms instead of chlorine, altering its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of chlorine and fluorine substituents, which enhance its electrophilic nature and make it highly versatile in various chemical reactions.
Properties
IUPAC Name |
2,6-dichloro-3-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)5(8)6(3)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANXNBXCUWROMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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